3-(cyclopentyloxy)propanoic acid
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Description
3-(cyclopentyloxy)propanoic acid, also known as cypionic acid or cyclopentylpropionic acid, is an aliphatic carboxylic acid with the molecular formula C8H14O2 . It is primarily used in pharmaceutical formulations. The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring attached to a propionic acid group via an oxygen atom . The molecular weight is 142.20 g/mol .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.996 g/mL . It has a refractive index of 1.457 and a boiling point of 130-132 °C .Mechanism of Action
While the exact mechanism of action of 3-(cyclopentyloxy)propanoic acid is not known, it is used to prepare ester prodrugs which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(cyclopentyloxy)propanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopentanol", "Bromopropane", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Succinic anhydride", "Tetrahydrofuran", "Diethyl ether", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopentanol is reacted with bromopropane in the presence of sodium hydroxide to form 3-bromocyclopentanol.", "Step 2: 3-bromocyclopentanol is treated with sodium bicarbonate and sodium chloride to form 3-bromocyclopentyl bromide.", "Step 3: 3-bromocyclopentyl bromide is reacted with sodium hydroxide to form 3-bromocyclopentyl alcohol.", "Step 4: Succinic anhydride is reacted with 3-bromocyclopentyl alcohol in tetrahydrofuran to form 3-(cyclopentyloxy)succinic anhydride.", "Step 5: 3-(cyclopentyloxy)succinic anhydride is hydrolyzed with water and hydrochloric acid to form 3-(cyclopentyloxy)succinic acid.", "Step 6: 3-(cyclopentyloxy)succinic acid is decarboxylated with heat and methanol to form 3-(cyclopentyloxy)propanoic acid." ] } | |
CAS No. |
933732-06-0 |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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